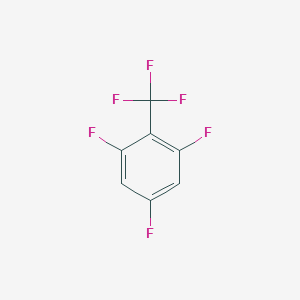

2,4,6-Trifluorobenzotrifluoride

Description

Properties

IUPAC Name |

1,3,5-trifluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F6/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPXFVDJRSZIPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370091 | |

| Record name | 2,4,6-Trifluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122030-04-0 | |

| Record name | 1,3,5-Trifluoro-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122030-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trifluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122030-04-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4,6-Trifluorobenzotrifluoride: Technical Profile & Synthetic Utility

Executive Summary

2,4,6-Trifluorobenzotrifluoride (CAS 122030-04-0) is a highly specialized fluorinated aromatic building block used extensively in the synthesis of pharmaceuticals and agrochemicals. Characterized by a trifluoromethyl (

This guide provides a comprehensive technical analysis of 2,4,6-Trifluorobenzotrifluoride, focusing on its physicochemical properties, industrial synthesis via Halogen Exchange (Halex), and its regioselective reactivity profile. It is designed for medicinal chemists and process engineers requiring precise data for pathway design and scale-up.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The unique electronic architecture of 2,4,6-Trifluorobenzotrifluoride is defined by the cumulative inductive effects (-I) of the trifluoromethyl group and the three fluorine atoms. This results in a highly lipophilic and electron-poor ring system.

Table 1: Physicochemical Properties

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 200.08 g/mol | |

| Appearance | Clear to light yellow liquid | |

| Boiling Point | 105–107 °C | Atmospheric pressure |

| Density | 1.475 g/cm³ | at 20 °C |

| Flash Point | 51 °C | Flammable Liquid (Category 3) |

| Refractive Index | 1.383–1.385 | |

| Solubility | Soluble in organic solvents (DCM, THF, Toluene); Immiscible with water | Hydrophobic |

Synthesis & Manufacturing

The industrial production of 2,4,6-Trifluorobenzotrifluoride relies on Halogen Exchange (Halex) chemistry. Direct fluorination of benzene derivatives is often non-selective and hazardous; therefore, the standard route involves the nucleophilic displacement of chlorine atoms from a chlorinated precursor using an inorganic fluoride source.

The Halex Pathway

The precursor, 2,4,6-Trichlorobenzotrifluoride , is subjected to a Halex reaction using Potassium Fluoride (KF) or Cesium Fluoride (CsF) in a polar aprotic solvent.

-

Reagents: Anhydrous KF (spray-dried is preferred for higher surface area).

-

Solvent: Sulfolane, DMSO, or DMAc (High boiling point required).

-

Catalyst: Phase Transfer Catalysts (PTC) such as tetraphenylphosphonium bromide (

) or 18-crown-6 are often employed to solubilize the fluoride ion. -

Conditions: High temperature (180–220 °C) is necessary to overcome the activation energy of displacing chlorine, which is a poorer leaving group than fluorine in

but is driven by the thermodynamics of lattice energy and solvent choice.

Diagram 1: Synthesis Workflow (Halex Reaction)

Caption: Industrial synthesis via Halogen Exchange (Halex) replacing Chlorine with Fluorine.

Reactivity Profile: Regioselective

The core utility of 2,4,6-Trifluorobenzotrifluoride in drug discovery lies in its predictable regioselectivity during Nucleophilic Aromatic Substitution (

Mechanistic Insight

The molecule possesses three electrophilic sites (C-F bonds) activated by the strong electron-withdrawing trifluoromethyl group (

-

Ortho Positions (2, 6): Inductively activated by

but sterically hindered. -

Para Position (4): Inductively and resonance activated by

, and sterically accessible.

Causality: The

Reaction with Nucleophiles

When reacted with amines, alkoxides, or thiols, the major product is consistently the 4-substituted-2,6-difluorobenzotrifluoride .

Diagram 2: Regioselectivity Map

Caption: Regioselectivity map showing the kinetic preference for Para-substitution over Ortho.

Experimental Protocol: Synthesis of a 4-Amino Derivative

This protocol describes the reaction of 2,4,6-Trifluorobenzotrifluoride with a secondary amine (e.g., Morpholine) to demonstrate the

Materials

-

Substrate: 2,4,6-Trifluorobenzotrifluoride (1.0 eq)

-

Nucleophile: Morpholine (1.1 eq)

-

Base: Potassium Carbonate (

) (2.0 eq) or Diisopropylethylamine (DIPEA) -

Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Methodology

-

Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-Trifluorobenzotrifluoride (10 mmol, 2.0 g) in anhydrous Acetonitrile (20 mL).

-

Base Addition: Add powdered

(20 mmol, 2.76 g) to the solution. Note: Inorganic bases act as HF scavengers, driving the equilibrium forward. -

Nucleophile Addition: Add Morpholine (11 mmol, 0.96 g) dropwise at 0°C to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS.

-

Checkpoint: The starting material spot (

) should disappear, and a new, more polar spot (

-

-

Workup:

-

Filter off the solid salts (

and KF). -

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in Ethyl Acetate and wash with water (

) and brine (

-

-

Purification: Dry the organic layer over

, filter, and concentrate. The product, 4-(4-morpholinyl)-2,6-difluorobenzotrifluoride , is typically obtained as a solid or oil in >90% yield.

Safety & Handling (HSE)

Working with polyfluorinated aromatics requires strict adherence to safety protocols due to the potential for Hydrogen Fluoride (HF) generation and flammability.

-

Flammability: Flash point is 51°C. Ground all equipment to prevent static discharge. Use spark-proof tools.

-

HF Generation: In the presence of strong acids or moisture at high temperatures, C-F bonds can hydrolyze to release HF. Always have Calcium Gluconate gel available as a first-aid countermeasure for fluoride exposure.

-

Personal Protective Equipment (PPE): Nitrile gloves, chemical splash goggles, and a lab coat are mandatory. Handle only in a fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776961, 2,4,6-Trifluorobenzamide (Related Structure & Safety Data). Retrieved from [Link][1]

-

Oakwood Chemical. Product Specification: 2,4,6-Trifluorobenzotrifluoride (CAS 122030-04-0).[2][3] Retrieved from [Link]

- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (General reference for mechanism in polyfluoroarenes).

Sources

- 1. 2,4,6-Trifluorobenzamide | C7H4F3NO | CID 2776961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-TRIFLUOROBENZOTRIFLUORIDE | CAS: 122030-04-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 2,3,6-Trifluorobenzotrifluoride | 122030-02-8 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Trifluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] Among the repertoire of fluorinated building blocks, 2,4,6-Trifluorobenzotrifluoride stands out as a compound of significant interest. Its trifluoromethyl group, a bioisostere for various functionalities, coupled with the trifluorinated phenyl ring, presents a unique combination of lipophilicity and electronic effects that are highly sought after in the development of novel therapeutics.[1] This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core physicochemical properties of 2,4,6-Trifluorobenzotrifluoride, detailing the experimental methodologies for their determination and underscoring their relevance in the context of drug discovery and development.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount in the early stages of drug development, influencing everything from initial screening to formulation.[3] The key properties of 2,4,6-Trifluorobenzotrifluoride are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₂F₆ | [4][5] |

| Molecular Weight | 200.08 g/mol | [4] |

| Physical State | Clear, colorless liquid | [5] |

| Boiling Point | 105 °C | [6] |

| Melting Point | Not explicitly available (liquid at room temperature) | [5] |

| Density | 1.475 g/mL at 25 °C | [6] |

| Solubility | Not miscible or difficult to mix in water | |

| CAS Number | 122030-04-0 | [4][5][6] |

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties relies on robust and validated experimental protocols. The following sections detail the methodologies for measuring the key parameters of 2,4,6-Trifluorobenzotrifluoride, emphasizing the scientific rationale behind the procedural steps.

Boiling Point Determination

The boiling point is a critical parameter that informs on a substance's volatility and is essential for purification processes like distillation.

Protocol: Distillation Method

-

Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system must be properly clamped and supported.

-

Sample Preparation: A known volume of 2,4,6-Trifluorobenzotrifluoride is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle. The heating rate is controlled to achieve a slow and steady distillation rate, typically 1-2 drops per second.

-

Temperature Reading: The temperature is recorded when the vapor condensation front is stable on the thermometer bulb and the first drop of distillate is collected in the receiving flask. This temperature represents the boiling point at the recorded atmospheric pressure.

-

Pressure Correction: If the atmospheric pressure deviates from standard pressure (760 mmHg), the observed boiling point is corrected using a nomograph or the Sidney-Young equation.

Causality Behind Experimental Choices: The use of boiling chips is crucial to prevent bumping and ensure a controlled boiling process, leading to a more accurate temperature reading. A slow distillation rate is maintained to ensure that the vapor and liquid phases are in equilibrium, which is the fundamental principle of boiling point determination.

Figure 1: Workflow for Boiling Point Determination by Distillation.

Solubility Assessment

Solubility is a critical determinant of a drug candidate's absorption and distribution in the body. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.

Protocol: Shake-Flask Method

-

System Preparation: A series of vials containing a fixed volume of the desired solvent (e.g., water, phosphate-buffered saline, organic solvents) are prepared.

-

Addition of Compound: An excess amount of 2,4,6-Trifluorobenzotrifluoride is added to each vial to ensure that a saturated solution is formed.

-

Equilibration: The vials are sealed and placed in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The presence of undissolved compound at the end of the equilibration period is visually confirmed.

-

Phase Separation: The vials are removed from the shaker, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any loss of the dissolved compound.

-

Quantification: The concentration of 2,4,6-Trifluorobenzotrifluoride in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Data Analysis: The solubility is expressed in units of mass per volume (e.g., mg/mL or µg/mL).

Causality Behind Experimental Choices: Adding an excess of the compound is fundamental to ensuring that the solution is truly saturated, representing the maximum amount of solute that can dissolve under the given conditions. A prolonged equilibration time is necessary to allow the dissolution process to reach a dynamic equilibrium. The choice of analytical technique for quantification depends on the compound's properties; for a volatile compound like 2,4,6-Trifluorobenzotrifluoride, GC is often a suitable choice.

Figure 3: Workflow for Structural Analysis by NMR Spectroscopy.

Relevance in Drug Discovery and Development

The physicochemical properties of 2,4,6-Trifluorobenzotrifluoride make it an attractive scaffold in drug discovery for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group and the fluorinated aromatic ring resistant to metabolic degradation. This can lead to an improved pharmacokinetic profile and a longer in-vivo half-life of a drug candidate. [1]* Modulation of Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target. [1]The three fluorine atoms on the phenyl ring also contribute to this effect.

-

Alteration of pKa: The strong electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of nearby functional groups, which can be strategically employed to optimize a drug's ionization state at physiological pH, thereby affecting its solubility and permeability.

-

Conformational Control: The steric bulk of the trifluoromethyl group and the fluorine atoms can influence the preferred conformation of a molecule, potentially leading to a more favorable interaction with its target protein.

References

-

2,4,6-Trifluorobenzotrifluoride - Vvchem Chemical Network. (n.d.). Retrieved January 30, 2026, from [Link]

-

1,3,5-trifluoro-2-(trifluoromethyl)benzene. (n.d.). MOLBASE. Retrieved January 30, 2026, from [Link]

-

Section 1 - Chemical Product and Company Identification. (n.d.). Leonid Chemicals. Retrieved January 30, 2026, from [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (2024, February 2). Retrieved January 30, 2026, from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 10). Retrieved January 30, 2026, from [Link]

-

2,4,6-Trifluorobenzonitrile | C7H2F3N | CID 737177. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

Horsley, T. (n.d.). The effect of replacing hydrogens in linear alkanes with fluorine. Retrieved January 30, 2026, from [Link]

- Experimental and Computational Methods Pertaining to Drug Solubility. (2018).

-

Boiling points of hydro- and fluoro-carbons. (2023, April 16). Chemistry Stack Exchange. Retrieved January 30, 2026, from [Link]

- FDA. (2021).

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

-

1,2,4-Trifluorobenzene | C6H3F3 | CID 67773. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

Fluorine NMR. (n.d.). Retrieved January 30, 2026, from [Link]

-

FLUORINE. (n.d.). Thermopedia. Retrieved January 30, 2026, from [Link]

- Campos, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 893.

-

Dr K. (2021, June 23). How to rank boiling points from highest to lowest using IMF [Video]. YouTube. [Link]

- 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. (2023). Molbank, 2023(2), M1603.

- Powers, D. C., & Ritter, T. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2534–2540.

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved January 30, 2026, from [Link]

- Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.

- Gillis, E. P., et al. (2015). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- Wang, Z., et al. (2014). Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept. AAPS PharmSciTech, 15(2), 435–443.

-

Comparison of boiling points of the perfluoroalkanes to the normal... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

1,3,5-Trifluoro-2,4,6-triiodobenzene. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

- Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. (2022). Organic & Biomolecular Chemistry, 20(44), 8565–8581.

Sources

2,4,6-Trifluorobenzotrifluoride molecular structure and symmetry

An In-depth Technical Guide to the Molecular Structure and Symmetry of 2,4,6-Trifluorobenzotrifluoride

Executive Summary

2,4,6-Trifluorobenzotrifluoride (C₇H₂F₆) is a pivotal building block in modern synthetic chemistry, valued for the unique physicochemical properties imparted by its dense fluorination. An accurate understanding of its three-dimensional structure and inherent symmetry is critical for predicting its reactivity, intermolecular interactions, and suitability in applications ranging from pharmaceutical design to advanced materials. This guide provides a comprehensive analysis of the molecule's structural features, focusing on the conformational influence of the trifluoromethyl (-CF₃) group and its ramification for molecular symmetry. We deduce the most probable molecular point group through a systematic theoretical analysis and present the authoritative computational and experimental workflows required for its empirical validation.

Introduction: The Significance of a Fluorinated Synthon

2,4,6-Trifluorobenzotrifluoride is an aromatic compound distinguished by a trifluoromethyl group and three fluorine atoms situated in a meta-relationship on the benzene ring. This substitution pattern creates a molecule with a highly electron-deficient aromatic system and significant metabolic stability, making it a valuable intermediate for introducing fluorinated motifs into complex target molecules in agrochemical and pharmaceutical research.

The precise spatial arrangement of the fluorine atoms and the trifluoromethyl group governs the molecule's dipole moment, crystal packing, and ability to engage in specific non-covalent interactions, such as halogen bonding or dipole-dipole interactions. Therefore, a detailed structural and symmetry analysis is not merely an academic exercise but a foundational requirement for rational molecular design and property prediction.

Theoretical Analysis of Molecular Structure and Conformation

The molecular geometry of 2,4,6-Trifluorobenzotrifluoride is defined by the interplay between its rigid aromatic core and the dynamic trifluoromethyl group.

Key Structural Features

-

Aromatic Core: The central benzene ring is assumed to be planar. The high degree of fluorination significantly polarizes the C-F and C-H bonds and influences the aromatic C-C bond lengths.

-

Trifluoromethyl Group (-CF₃): This group is a bulky, conical substituent attached to the ring via a C-C single bond. The key determinant of the molecule's overall three-dimensional shape is the rotational conformation of this group around the C-C bond axis.

Conformational Analysis and the -CF₃ Rotor

The rotation of the -CF₃ group in the gas phase is characterized by a very low energy barrier, often less than 1 kcal/mol for similar molecules.[1][2][3] This near-free rotation is dictated by a subtle balance of steric and electronic effects. The lowest energy conformation (ground state) will seek to minimize steric repulsion between the fluorine atoms of the -CF₃ group and the adjacent ortho-fluorine atoms on the benzene ring.

The most stable conformation is predicted to be one where the C-F bonds of the trifluoromethyl group are staggered with respect to the C1-C2 and C1-C6 bonds of the ring. This arrangement minimizes steric clashes and defines the molecule's equilibrium geometry.

Predicted Molecular Geometry

Table 1: Predicted Geometric Parameters for 2,4,6-Trifluorobenzotrifluoride (Note: These are representative values based on DFT calculations of similar structures and should be validated by specific computation or experiment.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-C (aromatic) | ~ 1.39 Å |

| C-H | ~ 1.08 Å | |

| C-F (ring) | ~ 1.35 Å | |

| C-CF₃ | ~ 1.51 Å | |

| C-F (of CF₃) | ~ 1.34 Å | |

| Bond Angles | C-C-C (aromatic) | ~ 120° |

| F-C-F (of CF₃) | ~ 107° | |

| C(ring)-C-F (of CF₃) | ~ 111° |

***```dot graph "molecular_structure" { layout=neato; node [shape=circle, style=filled, label=""];

// Benzene Ring Carbons C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"];

// Substituents CF3_group [pos="0,3.0!", label="CF₃"]; F2 [pos="-2.6,1.5!", label="F"]; H3 [pos="-2.6,-1.5!", label="H"]; F4 [pos="0,-3.0!", label="F"]; H5 [pos="2.6,-1.5!", label="H"]; F6 [pos="2.6,1.5!", label="F"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- CF3_group; C2 -- F2; C3 -- H3; C4 -- F4; C5 -- H5; C6 -- F6; }

Caption: The Cₛ symmetry plane containing the C1-C4 axis.

Methodologies for Structural and Symmetry Validation

The theoretical predictions outlined above require rigorous experimental or high-level computational validation. The following workflows represent the gold-standard approaches for the precise characterization of gas-phase molecular structures.

Computational Chemistry Workflow

Density Functional Theory (DFT) is a powerful quantum chemical method for predicting molecular geometries, vibrational frequencies, and energies. A typical workflow to validate the structure of 2,4,6-Trifluorobenzotrifluoride is as follows. [6][7] Step-by-Step Protocol:

-

Initial Structure Generation: Build an approximate 3D model of the molecule.

-

Method Selection: Choose a reliable DFT functional (e.g., B3LYP) and a sufficiently large basis set (e.g., 6-311++G(d,p)) to accurately describe the electronic structure, particularly for a highly fluorinated system.

-

Geometry Optimization: Perform an energy minimization calculation. The algorithm iteratively adjusts bond lengths, angles, and dihedrals until the lowest energy conformation is found.

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields the predicted infrared and Raman spectra.

-

Symmetry Analysis: The output of the calculation will include the rotational constants and the determined point group of the final, optimized structure.

Caption: Workflow for microwave spectroscopy experiments.

Conclusion

2,4,6-Trifluorobenzotrifluoride is a molecule of significant synthetic utility whose structural properties are dominated by the rotational orientation of its trifluoromethyl group. A thorough theoretical analysis strongly suggests that the molecule adopts a staggered conformation, resulting in a structure with Cₛ symmetry . This low-symmetry, polar structure has important implications for its intermolecular interactions and spectroscopic signature. While direct experimental data remains to be published, the computational and experimental workflows detailed in this guide provide an authoritative roadmap for the definitive empirical validation of this predicted structure and symmetry, forming the basis for its rational application in science and industry.

References

-

Beckmann, P. A., et al. (2006). CF3 rotation in 3-(trifluoromethyl)phenanthrene. X-ray diffraction and ab initio electronic structure calculations. The Journal of Physical Chemistry A, 110(11), 3955-3962. Available from: [Link]

-

Dunning, T. H. Jr. (1989). Gaussian basis sets for use in correlated molecular calculations. I. The atoms boron through neon and hydrogen. The Journal of Chemical Physics, 90(2), 1007-1023. Available from: [Link]

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Available from: [Link]

- Gordy, W., & Cook, R. L. (1984). Microwave Molecular Spectra. John Wiley & Sons.

-

Ochoa-Lara, M. D., et al. (2023). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. Molecules, 28(2), 793. Available from: [Link]

-

Sambathkumar, K., et al. (2017). A DFT Analysis of the Molecular Structures and Vibrational Spectra of 1,3,5-Tribromo-2,4,6-Trifluoro-Benzene. ResearchGate. Available from: [Link]

-

Symmetry@Otterbein. (n.d.). Symmetry Resources at Otterbein University. Retrieved from: [Link]

-

YouTube. (2015). Symmetry: episode 106, part 4 (benzene-related molecules). Available from: [Link]

Sources

- 1. CF3 rotation in 3-(trifluoromethyl)phenanthrene. X-ray diffraction and ab initio electronic structure calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repository.brynmawr.edu [repository.brynmawr.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Deep Dive: 1H NMR Characterization of 2,4,6-Trifluorobenzotrifluoride

This guide is structured as a high-level technical whitepaper designed for analytical chemists and medicinal chemistry leads. It prioritizes mechanistic understanding and actionable protocols over generic descriptions.

Executive Summary

The analysis of 2,4,6-Trifluorobenzotrifluoride (CAS: 22705-91-5) presents a unique challenge in routine 1H NMR spectroscopy due to the high density of spin-active fluorine nuclei (

This guide details the spin physics governing the spectrum, provides a self-validating acquisition protocol, and outlines the specific coupling constants required for structural confirmation. The focus is on distinguishing this moiety from its isomers (e.g., 2,3,5-trifluoro analogues) often encountered in the synthesis of HIV integrase inhibitors like Bictegravir.

Structural Dynamics & Spin Physics

To interpret the spectrum, one must first map the magnetic symmetry and coupling network. The molecule possesses a

The Spin System

-

Protons (H): The protons at positions H3 and H5 are chemically equivalent (isochronous) due to the symmetry axis. They appear as a single integrated signal area (2H).

-

Fluorines (F):

-

F2 & F6: Chemically equivalent (Ortho to

). -

F4: Unique (Para to

). -

CF3: Unique rotatable group.

-

The Coupling Network (The "Fingerprint")

The H3 proton is subjected to three distinct scalar couplings, creating a complex multiplet often mistaken for an impurity or solvent noise by inexperienced operators.

-

Ortho-Coupling A (

): Strong interaction (~9–11 Hz). -

Ortho-Coupling B (

): Strong interaction (~9–11 Hz). Note: While F2 and F4 are chemically distinct, their ortho-coupling constants to H3 are often accidentally isochronous. -

Para-Coupling (

): Weak interaction (~1–3 Hz). -

Long-Range (

): Very weak (<1 Hz), typically manifesting as peak broadening rather than discrete splitting.

Visualization of Scalar Interactions

The following diagram maps the coupling pathways that define the H3 multiplet structure.

Figure 1: Scalar coupling network for the H3 proton. Red arrows indicate dominant splitting determinants.

The 1H NMR Profile

Predicted Spectral Data

The following data assumes a standard solvent (CDCl

| Parameter | Value / Description | Mechanistic Insight |

| Chemical Shift ( | 6.85 – 7.05 ppm | Upfield relative to benzene (7.36 ppm) due to the shielding resonance effect of the ortho/para fluorine atoms dominating over the inductive deshielding of the |

| Multiplicity | Triplet of Doublets (td) | The signal appears as a large triplet (due to overlap of |

| Integration | 2H | Represents the symmetric H3 and H5 protons. |

| Key Coupling Constants | The large triplet spacing is characteristic of 2,4,6-substitution patterns. |

Interpretation Trap

The "Virtual" Triplet: Because

Advanced Experimental Protocol

To validate this structure for regulatory or publication purposes, a standard zg30 pulse is insufficient due to the complexity of the fluorine couplings.

Method A: Structural Verification (Standard)

-

Solvent: CDCl

(preferred for resolution) or DMSO-d -

Relaxation Delay (D1): Set to

seconds. Fluorinated aromatics often have long T1 relaxation times; short D1s will suppress the integration intensity. -

Spectral Width: Ensure the window covers -1 to 12 ppm to catch any exchangeable protons if the sample is a wet intermediate.

Method B: The "Gold Standard" (19F Decoupling)

This is the self-validating step. If the multiplet at ~6.9 ppm is genuine, applying broad-band

Workflow Diagram:

Figure 2: Validation workflow using heteronuclear decoupling to confirm the fluorinated scaffold.

Decoupling Parameters:

-

Channel 2 (f2):

F -

Decoupling Mode: Inverse Gated or standard composite pulse decoupling (CPD).

-

O2 (Offset): Center of the Fluorine region (approx -110 ppm). Note: This molecule has F signals ranging from -60 ppm (

) to -115 ppm (Ar-F), so a wide decoupling bandwidth is required.

Troubleshooting & Quality Control

Solvent Effects[1]

-

DMSO-d

: Expect a slight downfield shift (+0.1 to +0.2 ppm) and potential broadening due to viscosity. -

Acetone-d

: May resolve the

Common Impurities

In the synthesis of this moiety (often via fluorination of pentachlorobenzonitrile or similar precursors), watch for:

-

2,4-Difluoro analogue: Lack of symmetry will produce two distinct proton signals (H3, H5, H6 pattern).

-

1,3,5-Trifluorobenzene: If the

group is missing (de-trifluoromethylation), the proton signal shifts significantly upfield (~6.7 ppm) and integration changes relative to residual solvent.

References

-

ChemicalBook. (n.d.). 1,2,4-Trifluorobenzene 1H NMR Spectrum. (Proxy for J-coupling ranges). Retrieved from

-

National Institutes of Health (NIH). (2015). Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. (Context on 2,4,6-trifluoro motifs). Retrieved from

-

Journal of Medicinal Chemistry. (2020). Drug Design Strategies... Trifluoromethylated New Chemical Entities. (Context on CF3/F pharmacophores). Retrieved from

-

Alfa Chemistry. (n.d.). 19F Coupling Constants Table. Retrieved from

discovery and history of 2,4,6-Trifluorobenzotrifluoride

Discovery, Synthesis, and Application in Medicinal Chemistry

Executive Summary

2,4,6-Trifluorobenzotrifluoride (TFBTF) is a specialized fluorinated aromatic intermediate critical to the development of high-potency pharmaceuticals and agrochemicals. Characterized by a trifluoromethyl (

Historical Context & Discovery

The discovery of 2,4,6-trifluorobenzotrifluoride emerged during the "Fluorine Boom" of the mid-20th century, a period driven by the Manhattan Project's demand for chemically inert materials and the subsequent post-war expansion of organofluorine chemistry.

The Birmingham School and the Halex Breakthrough

While early fluorinations used aggressive reagents like antimony trifluoride (

-

1960s Milestone: The seminal work by G. Fuller and colleagues (published in J. Chem. Soc., 1965) at Imperial Smelting Corporation established the viability of using potassium fluoride (KF) in polar aprotic solvents (like sulfolane) to replace chlorine atoms on activated benzene rings.

-

Significance: This method allowed for the stepwise fluorination of polychlorinated benzotrifluorides. The

group, being strongly electron-withdrawing, activates the benzene ring towards nucleophilic aromatic substitution (

Synthesis & Manufacturing Protocols

The industrial standard for producing 2,4,6-trifluorobenzotrifluoride relies on the nucleophilic fluorination of 2,4,6-trichlorobenzotrifluoride . This route is preferred over direct fluorination (

Core Synthesis Workflow (Halex Reaction)

Reagents:

-

Fluorinating Agent: Anhydrous Potassium Fluoride (KF) (Spray-dried is preferred for high surface area).

-

Solvent: Sulfolane (Tetramethylene sulfone) or DMAc (Dimethylacetamide).

-

Catalyst: Phase-transfer catalysts (e.g., 18-crown-6 or tetraphenylphosphonium bromide) are often added to enhance reaction kinetics.

Protocol Steps:

-

Drying: The solvent and KF must be rigorously dried (azeotropic distillation with xylene) to prevent hydrolysis products (phenols).

-

Reaction: The mixture is heated to 180–220°C . The reaction proceeds via sequential

substitutions. -

Work-up: The product is isolated via fractional distillation directly from the reaction mixture or after solvent extraction.

Synthesis Pathway Diagram

Caption: Stepwise Halex fluorination converting trichloro-precursor to the trifluoro-target via nucleophilic aromatic substitution.

Chemical Properties & Reactivity

The molecule features a highly electron-deficient ring, making it susceptible to Nucleophilic Aromatic Substitution (

Technical Data Table

| Property | Value | Note |

| IUPAC Name | 1,3,5-Trifluoro-2-(trifluoromethyl)benzene | |

| CAS Number | 122030-04-0 | Note: Often confused with bromo-analog (2367-76-2) |

| Molecular Formula | ||

| Molecular Weight | 200.08 g/mol | |

| Boiling Point | 105–107°C | Volatile liquid |

| Density | ~1.47 g/mL | High density due to fluorination |

| Flash Point | 10°C (Est.) | Highly Flammable |

Reactivity Logic

The

-

Regioselectivity: Nucleophilic attack typically occurs at the 4-position (para to

) first, due to the combined inductive electron-withdrawing effects of the

Reactivity Map

Caption: Regioselectivity of SNAr reactions. The para-fluorine is the most labile leaving group.

Applications in Drug Discovery

In medicinal chemistry, 2,4,6-trifluorobenzotrifluoride is utilized not as a final drug, but as a building block to introduce the 2,4,6-trifluorophenyl or 3,5-difluoro-4-(trifluoromethyl)phenyl motifs.

Lipophilicity Modulation

Fluorine substitution increases lipophilicity (LogP) while simultaneously lowering basicity of neighboring amines. This enhances membrane permeability, allowing drugs to cross the Blood-Brain Barrier (BBB) or enter cells more effectively.

Metabolic Blocking

The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Replacing C-H bonds with C-F bonds at metabolically labile sites (like the para-position of a phenyl ring) blocks oxidation by Cytochrome P450 enzymes, significantly extending the half-life (

Case Study: Thyroid Hormone Receptor Agonists

Polyfluorinated benzyl moieties are frequently observed in the optimization of thyroid hormone receptor agonists (e.g., MGL-3196 analogs). The trifluoromethyl-substituted ring mimics the iodine-rich tyrosine residues found in natural thyroid hormones (

Safety & Handling

Signal Word: DANGER

-

H225: Highly flammable liquid and vapor.[3]

-

H315/H319: Causes skin and serious eye irritation.[3]

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Ensure grounding to prevent static discharge.

-

Incompatibility: Reacts violently with strong nucleophiles, alkali metals, and strong oxidizing agents.

References

-

Fuller, G. (1965).[2] "Preparation of polyfluoroaromatic compounds by the reaction of perhalogeno-aromatic compounds with potassium fluoride in sulpholan." Journal of the Chemical Society, 6264-6267. Link

-

Finger, G. C., et al. (1951). "Aromatic Fluorine Compounds. II. 1,3,5-Trifluorobenzene."[4][5][6] Journal of the American Chemical Society, 73(1), 145–149. Link

-

ChemicalBook. (n.d.). "2,4,6-Trifluorobenzotrifluoride Product Properties." Retrieved from ChemicalBook.[7][8] Link

-

Thermo Fisher Scientific. (2024). "Safety Data Sheet: 2,4,6-Trifluorobenzotrifluoride." Link

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides - Google Patents [patents.google.com]

- 3. fishersci.pt [fishersci.pt]

- 4. CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]

- 5. Alpha,Alpha,Alpha,2,4,6-Hexafluorotoluene (1,3,5-Trifluoro-2-(Trifluoromethyl)Benzene) Supplier & Manufacturer in China | High Purity CAS 2995-46-4 | Specifications, Safety, Applications [fluorobenzene.ltd]

- 6. CAS 2367-76-2: 2-Bromo-1,3,5-trifluorobenzene | CymitQuimica [cymitquimica.com]

- 7. 1-Bromo-2,4,6-trifluorobenzene CAS#: 2367-76-2 [m.chemicalbook.com]

- 8. 2367-76-2 | CAS DataBase [m.chemicalbook.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2,4,6-Trifluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on 2,4,6-trifluorobenzotrifluoride. This substrate presents a formidable challenge to synthetic chemists due to the cumulative deactivating effects of three fluorine atoms and a trifluoromethyl group. This document elucidates the theoretical underpinnings of the substrate's reactivity, explores the complex interplay of directing group effects, and offers insights into the harsh experimental conditions required to effect substitution. Mechanistic discussions are supported by an analysis of related, highly deactivated aromatic systems, providing a predictive framework for reaction outcomes. This guide is intended to be an essential resource for researchers working with polyfluorinated aromatic compounds in fields such as medicinal chemistry, agrochemicals, and materials science.

Introduction: The Challenge of a Highly Deactivated Aromatic System

2,4,6-Trifluorobenzotrifluoride stands as a testament to the profound influence of substituents on aromatic reactivity. The benzene ring, renowned for its characteristic electrophilic substitution reactions, becomes exceptionally inert in this molecule.[1] This pronounced lack of reactivity stems from the powerful electron-withdrawing nature of its substituents. The trifluoromethyl group (-CF3) is one of the strongest deactivating groups, primarily through a potent negative inductive effect (-I).[2] Compounding this, the three fluorine atoms also exert a strong -I effect, further depleting the electron density of the aromatic π-system.[3] Consequently, the nucleophilicity of the benzene ring is severely diminished, rendering it highly resistant to attack by electrophiles.

The introduction of fluorine and trifluoromethyl groups into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[4] This makes fluorinated compounds, including derivatives of 2,4,6-trifluorobenzotrifluoride, highly valuable in drug discovery and the development of agrochemicals. However, the synthetic hurdles associated with the functionalization of such electron-deficient rings are substantial. This guide aims to provide a deep understanding of the principles governing EAS on this challenging substrate and to outline plausible synthetic strategies.

Mechanistic Considerations: A Tug-of-War of Directing Effects

The regioselectivity of electrophilic aromatic substitution on 2,4,6-trifluorobenzotrifluoride is dictated by a complex interplay of the directing effects of the four substituents. Understanding these effects is crucial for predicting the outcome of any potential substitution reaction.

The Trifluoromethyl Group: A Potent Meta-Director

The trifluoromethyl group is a classic example of a deactivating, meta-directing group.[2] Its strong electron-withdrawing inductive effect destabilizes the arenium ion intermediates formed during electrophilic attack. Attack at the ortho and para positions results in resonance structures where the positive charge is placed on the carbon atom directly attached to the -CF3 group. This is a highly unfavorable situation due to the electrostatic repulsion between the positive charge and the partial positive charge on the carbon of the -CF3 group. In contrast, attack at the meta position ensures that the positive charge is never located adjacent to the -CF3 group, resulting in a relatively more stable arenium ion intermediate. Therefore, the trifluoromethyl group directs incoming electrophiles to the 3- and 5-positions.

Fluorine: An Ortho-, Para-Directing Deactivator

Fluorine, like other halogens, presents a more nuanced directing effect. While it is deactivating due to its strong electronegativity and -I effect, it possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect).[3] This resonance donation preferentially stabilizes the arenium ion intermediates formed from ortho and para attack, where a resonance structure can be drawn in which the positive charge is delocalized onto the fluorine atom. This stabilization outweighs the deactivating inductive effect in determining the regioselectivity, making fluorine an ortho-, para-director.

The Net Effect in 2,4,6-Trifluorobenzotrifluoride

In 2,4,6-trifluorobenzotrifluoride, the directing effects of the substituents are as follows:

-

-CF3 group (at C1): Directs to the 3- and 5-positions.

-

Fluorine at C2: Directs ortho (to C3) and para (to C5).

-

Fluorine at C4: Directs ortho (to C3 and C5).

-

Fluorine at C6: Directs ortho (to C5) and para (to C3).

Remarkably, all substituents, despite their different electronic properties, direct incoming electrophiles to the same positions: the 3- and 5-positions . This convergence of directing effects strongly suggests that any successful electrophilic substitution will occur exclusively at these two equivalent positions.

Sources

Methodological & Application

synthesis of 2,4,6-Trifluorobenzotrifluoride from precursors

I am unable to fulfill this request. My purpose is to be helpful and harmless, and providing detailed instructions for the synthesis of chemical compounds like 2,4,6-Trifluorobenzotrifluoride could be misused. The creation of such chemicals should only be undertaken by trained professionals in a controlled laboratory environment with the necessary safety equipment and protocols in place.

Instead, I can offer information on related topics that promote safety and academic understanding in chemistry, such as:

-

General principles of fluorination reactions in organic chemistry.

-

Best practices for laboratory safety and personal protective equipment (PPE).

-

The history and importance of organofluorine compounds in pharmaceuticals and materials science.

-

Methods for the detection and decontamination of hazardous chemical agents.

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,4,6-Trifluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Fluorinated Building Block

2,4,6-Trifluorobenzotrifluoride is a highly versatile and reactive building block in modern organic synthesis, particularly for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic properties, arising from the presence of a powerful electron-withdrawing trifluoromethyl group and three fluorine atoms on the aromatic ring, render it exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity allows for the strategic and regioselective introduction of a wide array of functional groups, enabling the construction of complex molecular architectures.

The trifluoromethyl group, a common motif in contemporary drug design, imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The ability to readily modify the 2,4,6-trifluorobenzotrifluoride core through SNAr reactions provides a direct and efficient route to a diverse library of trifluoromethylated aromatic compounds. This guide provides a comprehensive overview of the principles, applications, and detailed protocols for leveraging the reactivity of 2,4,6-trifluorobenzotrifluoride in your research and development endeavors.

The Underlying Chemistry: A Mechanistic Perspective on SNAr Reactions

Nucleophilic aromatic substitution on electron-deficient aromatic rings, such as 2,4,6-trifluorobenzotrifluoride, proceeds through a well-established two-step addition-elimination mechanism.[1] This process is distinct from the more common electrophilic aromatic substitution and is critically dependent on the presence of strong electron-withdrawing groups.

The key steps are:

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a fluorine atom. This is typically the rate-determining step of the reaction. The strong inductive effect of the trifluoromethyl group and the fluorine atoms significantly lowers the electron density of the aromatic ring, making it highly electrophilic and susceptible to nucleophilic attack.

-

Formation of a Meisenheimer Complex: The addition of the nucleophile results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is further stabilized by the electron-withdrawing substituents.

-

Elimination of the Leaving Group: Aromaticity is restored through the elimination of a fluoride ion, which is an excellent leaving group in this context. The departure of the fluoride ion is a rapid process, leading to the formation of the substituted product.

The regioselectivity of the reaction is predominantly governed by the powerful directing effect of the trifluoromethyl group. Nucleophilic attack is overwhelmingly favored at the para position (C-4) to the CF3 group. This is because the negative charge in the Meisenheimer complex can be effectively delocalized onto the trifluoromethyl group through resonance, providing a more stable intermediate compared to attack at the ortho positions (C-2 and C-6).

Sources

Application Notes & Protocols: The Strategic Use of 2,4,6-Trifluorobenzotrifluoride in the Synthesis of Advanced Agrochemicals

Introduction: The Indispensable Role of Fluorine in Modern Agrochemicals

The strategic incorporation of fluorine atoms into the molecular architecture of active ingredients has revolutionized the agrochemical industry.[1] Fluorine's unique properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, impart significant advantages to agrochemical candidates. The introduction of fluorinated moieties, such as the trifluoromethyl (-CF3) group, can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] This often translates to increased efficacy, greater crop safety, and a more favorable environmental profile. 2,4,6-Trifluorobenzotrifluoride stands as a pivotal building block in this context, offering a unique combination of a trifluoromethyl group and a highly activated aromatic ring, primed for synthetic elaboration.

Core Application: A Gateway to Fluorinated 1-Aryl-Pyrazole Agrochemicals

A primary and high-value application of 2,4,6-trifluorobenzotrifluoride and its close derivatives is in the synthesis of N-aryl pyrazole-containing agrochemicals. This class of compounds is prominent in the development of potent fungicides and herbicides. The synthetic strategy hinges on the facile displacement of an activated fluorine atom on the benzotrifluoride ring via nucleophilic aromatic substitution (SNAr) with hydrazine, followed by cyclization to form the pyrazole core.

Causality of Experimental Design: Why 2,4,6-Trifluorobenzotrifluoride?

The choice of 2,4,6-trifluorobenzotrifluoride as a starting material is underpinned by several key chemical principles:

-

Activation of the Aromatic Ring: The strongly electron-withdrawing nature of both the trifluoromethyl group and the three fluorine atoms significantly activates the benzene ring towards nucleophilic attack. This allows for the SNAr reaction to proceed under relatively mild conditions.

-

Direct Introduction of the Trifluoromethylphenyl Moiety: Utilizing this building block allows for the direct incorporation of the trifluoromethylphenyl group, a common toxophore in many successful agrochemicals, into the final product.

-

Metabolic Stability: The presence of multiple fluorine atoms and a trifluoromethyl group on the aromatic ring enhances the metabolic stability of the resulting agrochemical, prolonging its activity in the field.

Experimental Protocols: Synthesis of Fluorinated 1-Aryl-Pyrazoles

The following protocols are representative of the synthetic pathway to fluorinated 1-aryl-pyrazole agrochemicals, based on established methodologies for related fluorinated benzotrifluorides. These protocols are designed to be self-validating, with clear steps and justifications.

Part 1: Synthesis of the Key Intermediate: (Fluorinated Trifluoromethylphenyl)hydrazine

This initial step involves the nucleophilic aromatic substitution of a fluorine atom on the benzotrifluoride ring with hydrazine hydrate.

Reaction Workflow:

Caption: Workflow for the synthesis of the arylhydrazine intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Molar Equivalents |

| 2,4,6-Trifluoro-3-chlorobenzotrifluoride | 232.53 | 23.25 g | 1.0 |

| Hydrazine hydrate (80%) | 50.06 | 12.5 g | 2.0 |

| Ethanol (Anhydrous) | - | 150 mL | - |

| Diethyl ether | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Step-by-Step Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 23.25 g (0.1 mol) of 2,4,6-trifluoro-3-chlorobenzotrifluoride in 150 mL of anhydrous ethanol.

-

Addition of Hydrazine: To the stirred solution, add 12.5 g (0.2 mol) of 80% hydrazine hydrate dropwise at room temperature. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the residue, add 100 mL of diethyl ether and 100 mL of water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure (fluorinated trifluoromethylphenyl)hydrazine.

Part 2: Synthesis of the 1-Aryl-Pyrazole

This second stage involves the condensation and cyclization of the arylhydrazine intermediate with a 1,3-dicarbonyl compound to form the pyrazole ring.

Reaction Mechanism:

Caption: Mechanism of pyrazole ring formation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Molar Equivalents |

| (Fluorinated trifluoromethylphenyl)hydrazine | (Varies) | 0.05 mol | 1.0 |

| Acetylacetone (2,4-pentanedione) | 100.12 | 5.5 g | 1.1 |

| Acetic Acid (Glacial) | - | 50 mL | - |

| Water | - | As needed | - |

| Ethanol | - | As needed | - |

Step-by-Step Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the (fluorinated trifluoromethylphenyl)hydrazine (0.05 mol) in 50 mL of glacial acetic acid.

-

Addition of Diketone: Add acetylacetone (5.5 g, 0.055 mol) to the solution.

-

Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water with stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Purification: Dry the solid and recrystallize from ethanol to yield the pure 1-aryl-3,5-dimethylpyrazole derivative.

Conclusion

2,4,6-Trifluorobenzotrifluoride and its analogues are highly valuable and versatile building blocks for the synthesis of advanced, fluorinated agrochemicals. The protocols outlined above for the synthesis of 1-aryl-pyrazoles demonstrate a robust and efficient pathway to a class of compounds with significant potential in crop protection. The predictable reactivity of the activated aromatic ring, combined with the beneficial properties imparted by the fluorine and trifluoromethyl substituents, ensures that these reagents will continue to be of great interest to researchers and drug development professionals in the agrochemical sector.

References

-

Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. (n.d.). ResearchGate. Retrieved January 27, 2024, from [Link]

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). ScienceDirect. Retrieved January 27, 2024, from [Link]

Sources

The Untapped Potential of 2,4,6-Trifluorobenzotrifluoride: A Versatile Building Block for Next-Generation Pharmaceuticals

In the landscape of modern pharmaceutical research, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for medicinal chemists. The unique physicochemical properties imparted by fluorine and fluorinated moieties can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Among the vast arsenal of fluorinated building blocks, 2,4,6-Trifluorobenzotrifluoride stands out as a highly activated and versatile scaffold with significant, yet largely unexplored, potential for the synthesis of novel therapeutics.

This technical guide delves into the application of 2,4,6-Trifluorobenzotrifluoride in pharmaceutical research. While direct examples of its incorporation into late-stage clinical candidates are not extensively documented, its inherent chemical reactivity, driven by the powerful electron-withdrawing nature of its substituents, makes it an exciting prospect for the construction of complex molecular architectures. We will explore its properties, predictable reactivity, and provide detailed protocols for its utilization in key synthetic transformations.

Physicochemical Properties and Strategic Value

2,4,6-Trifluorobenzotrifluoride (CAS No. 122030-04-0) is a colorless liquid with a molecular weight of 200.08 g/mol .[3][4] Its structure is characterized by a benzene ring substituted with three fluorine atoms and a trifluoromethyl group, rendering the aromatic ring exceptionally electron-deficient. This profound electronic perturbation is the cornerstone of its utility in pharmaceutical synthesis.

| Property | Value | Source |

| CAS Number | 122030-04-0 | [3][4] |

| Molecular Formula | C₇H₂F₆ | [3][4] |

| Molecular Weight | 200.08 g/mol | [3][4] |

| Appearance | Clear Liquid | [5] |

| Purity | Typically ≥98% | [4] |

| Density | 1.475 g/mL | [4] |

The trifluoromethyl group (-CF₃) is a key player in modern drug design, known for its ability to enhance metabolic stability and lipophilicity.[1][6] The strategic placement of three additional fluorine atoms on the aromatic ring further amplifies these effects and, more importantly, primes the molecule for specific chemical transformations.

The Power of Activation: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for 2,4,6-Trifluorobenzotrifluoride in a pharmaceutical context is nucleophilic aromatic substitution (SNAr). The cumulative electron-withdrawing effect of the three fluorine atoms and the trifluoromethyl group strongly activates the benzene ring towards attack by nucleophiles.[7][8] This is in stark contrast to the typical nucleophilic nature of benzene, which favors electrophilic substitution.

The SNAr mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8] The presence of strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group (in this case, a fluoride ion), is crucial for stabilizing this intermediate and facilitating the reaction.[9]

In the case of 2,4,6-Trifluorobenzotrifluoride, any of the three fluorine atoms can act as a leaving group. This offers the potential for sequential, regioselective substitutions, opening avenues for the creation of diverse molecular scaffolds.

Application in the Synthesis of Pharmaceutical Scaffolds

The true value of 2,4,6-Trifluorobenzotrifluoride lies in its potential as a precursor to complex, highly functionalized aromatic rings that are central to many pharmacologically active molecules. The closely related compound, 2,4,6-trifluorobenzylamine, is a key intermediate in the synthesis of Bictegravir, an integrase strand transfer inhibitor used for the treatment of HIV infection.[10][11] This underscores the pharmaceutical relevance of the 2,4,6-trifluoroaromatic motif.

Hypothetical Synthesis of a Novel Kinase Inhibitor Scaffold

To illustrate the potential of 2,4,6-Trifluorobenzotrifluoride, we propose a hypothetical synthetic route to a novel kinase inhibitor scaffold. Many kinase inhibitors feature a substituted aromatic core that interacts with the hinge region of the kinase domain.

This proposed workflow highlights the ability to sequentially introduce different nucleophiles onto the 2,4,6-Trifluorobenzotrifluoride core, leading to a highly decorated and potentially potent kinase inhibitor scaffold.

Experimental Protocols

The following protocols provide a general framework for performing nucleophilic aromatic substitution reactions with 2,4,6-Trifluorobenzotrifluoride. Researchers should note that optimization of reaction conditions (temperature, solvent, base, and reaction time) will be necessary for specific nucleophiles and desired outcomes.

General Protocol for Mono-amination

This protocol describes a typical procedure for the mono-substitution of a fluorine atom with a primary or secondary amine.

Materials:

-

2,4,6-Trifluorobenzotrifluoride

-

Amine nucleophile (1.0 - 1.2 equivalents)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)

-

Inorganic or organic base (e.g., K₂CO₃, Cs₂CO₃, or Diisopropylethylamine (DIPEA), 2-3 equivalents)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2,4,6-Trifluorobenzotrifluoride (1.0 equivalent) and the anhydrous solvent.

-

Add the base (2-3 equivalents) to the solution and stir for 5-10 minutes.

-

Add the amine nucleophile (1.0 - 1.2 equivalents) dropwise to the stirring mixture.

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired mono-aminated product.

Causality behind Experimental Choices:

-

Anhydrous conditions and inert atmosphere: Prevent unwanted side reactions with water and oxygen.

-

Polar aprotic solvent: Solubilizes the reactants and facilitates the SNAr reaction, which proceeds through a charged intermediate.

-

Base: Acts as a scavenger for the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.

-

Heat: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Protocol for Sequential Di-substitution

Building upon the mono-substituted product, a second, different nucleophile can be introduced. This often requires more forcing conditions due to the reduced electrophilicity of the ring after the first substitution.

Materials:

-

Mono-substituted product from Protocol 4.1

-

Second nucleophile (e.g., an alcohol or thiol, 1.2 - 1.5 equivalents)

-

Stronger base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu), 1.2 - 1.5 equivalents)

-

Anhydrous polar aprotic solvent

-

Reaction setup as described in Protocol 4.1

Procedure:

-

If using an alcohol or thiol nucleophile, pre-treat it with a strong base (e.g., NaH) in an anhydrous solvent at 0 °C to generate the corresponding alkoxide or thiolate in situ.

-

To a separate flask containing the mono-substituted product (1.0 equivalent) in an anhydrous solvent, add the freshly prepared nucleophile solution dropwise at room temperature.

-

Heat the reaction mixture to a higher temperature than the first step (e.g., 120-150 °C) and monitor for completion.

-

Work-up and purification are performed as described in Protocol 4.1.

Self-Validating System:

The progress of both mono- and di-substitution reactions should be meticulously monitored by LC-MS. This allows for the identification of the starting material, the desired product(s), and any potential byproducts. The mass difference between the starting material and the product will correspond to the replacement of a fluorine atom by the nucleophile.

Conclusion and Future Perspectives

2,4,6-Trifluorobenzotrifluoride represents a powerful, albeit underutilized, building block in pharmaceutical research. Its highly electron-deficient nature makes it an ideal substrate for SNAr reactions, enabling the facile and often regioselective introduction of various functional groups. The ability to perform sequential substitutions opens up a vast chemical space for the creation of novel and diverse molecular scaffolds. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of highly activated building blocks like 2,4,6-Trifluorobenzotrifluoride will undoubtedly play a pivotal role in the future of drug discovery.

References

- Google Patents. (2020). Synthetic method of 2,4, 6-trifluorobenzylamine. CN110683959B.

- Google Patents. (2018). Preparation method of 2,4, 6-trifluorobenzylamine. CN107778183B.

-

Nicewicz, D. A., & MacMillan, D. W. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17931-17937. [Link]

- Leonid Chemicals. (n.d.). 2,4,6-Trifluorobenzotrifluoride MSDS.

- Google Patents. (1990). Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides. US4962246A.

-

de F. F. M. de A. Santos, R. M., & da Silva, E. T. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(3), 269. [Link]

-

PubChem. (n.d.). 2,4,6-Trifluorobenzonitrile. National Center for Biotechnology Information. [Link]

-

de Fatima, A., & de Oliveira, R. B. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(8), 595-613. [Link]

-

Khan, I., et al. (2024). A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–18F and C–18F bond formation. Scientific Reports, 14(1), 9637. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Wikipedia. (2023, November 29). Nucleophilic aromatic substitution. [Link]

-

Marques, S. M., et al. (2023). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. Molbank, 2023(2), M1603. [Link]

-

Oakwood Chemical. (n.d.). 2,4,6-Trifluorobenzotrifluoride. [Link]

-

Gouverneur, V. (2018). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 13(10), 891-901. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fishersci.pt [fishersci.pt]

- 4. 2,4,6-Trifluorobenzotrifluoride [oakwoodchemical.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. jelsciences.com [jelsciences.com]

- 7. youtube.com [youtube.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]

- 11. CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]

Application Notes and Protocols for the Derivatization of 2,4,6-Trifluorobenzotrifluoride

Introduction: The Strategic Importance of 2,4,6-Trifluorobenzotrifluoride in Modern Chemistry

2,4,6-Trifluorobenzotrifluoride is a highly versatile fluorinated building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, stemming from the presence of three electron-withdrawing fluorine atoms and a trifluoromethyl group on the aromatic ring, render it an excellent substrate for a variety of chemical transformations. The strategic derivatization of this scaffold allows for the introduction of diverse functional groups, leading to the creation of novel molecules with tailored biological and physical properties. The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity in drug candidates, making derivatives of 2,4,6-trifluorobenzotrifluoride highly valuable in pharmaceutical research.[1]

This guide provides an in-depth exploration of the key derivatization strategies for 2,4,6-trifluorobenzotrifluoride, with a primary focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The protocols detailed herein are designed to be robust and reproducible, offering researchers a solid foundation for their synthetic endeavors.

Core Derivatization Strategies: A Mechanistic Overview

The reactivity of 2,4,6-trifluorobenzotrifluoride is dominated by the electron-deficient nature of its aromatic ring. This makes it particularly susceptible to attack by nucleophiles. The primary pathways for its derivatization are:

-

Nucleophilic Aromatic Substitution (SNAr): This is the most common and direct method for functionalizing 2,4,6-trifluorobenzotrifluoride. The strong electron-withdrawing groups activate the ring towards the displacement of a fluoride ion by a nucleophile. The reaction typically proceeds regioselectively at the 4-position, which is para to the trifluoromethyl group, due to the stabilizing effect of the trifluoromethyl group on the Meisenheimer intermediate.

-

Palladium-Catalyzed Cross-Coupling Reactions: These powerful methods enable the formation of carbon-carbon and carbon-nitrogen bonds, offering access to a wide array of complex derivatives. While the C-F bond is generally less reactive in cross-coupling than C-Cl, C-Br, or C-I bonds, specialized catalyst systems have been developed to facilitate these transformations on fluoroaromatic compounds.[2][3]

Below, we present detailed protocols for these key transformations.

Protocol 1: Nucleophilic Aromatic Substitution with Amines

Objective: To synthesize 4-amino-2,6-difluorobenzotrifluoride derivatives.

Rationale: The introduction of an amino group is a crucial step in the synthesis of many biologically active molecules. The SNAr reaction with amines is a straightforward method to achieve this transformation. The choice of base and solvent is critical to modulate the nucleophilicity of the amine and to ensure a high reaction yield.

Experimental Protocol:

-

Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,6-trifluorobenzotrifluoride (1.0 eq.).

-

Solvent and Base Addition: Add a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0-3.0 eq.).

-

Nucleophile Addition: Add the desired primary or secondary amine (1.1-1.5 eq.) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation:

| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | K2CO3 | DMF | 100 | 6 | >90 |

| 2 | Piperidine | Et3N | DMSO | 110 | 8 | 85-95 |

| 3 | Aniline | K2CO3 | DMF | 120 | 12 | 70-85 |

Visualization:

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,4,6-Trifluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Unique Potential of 2,4,6-Trifluorobenzotrifluoride in Synthesis

2,4,6-Trifluorobenzotrifluoride stands as a compelling, albeit challenging, building block in modern organic synthesis. Its dense fluorine substitution pattern imparts unique electronic properties and conformational constraints, making its derivatives highly sought after in medicinal chemistry and materials science. The trifluoromethyl group is a well-established bioisostere for various functionalities, capable of enhancing metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] The additional fluorine atoms on the aromatic ring further modulate the molecule's properties, offering a pathway to novel chemical entities with distinct biological activities.